4-[(2-hydroxyethyl)thio]Benzonitrile
Description
Background and Significance in Organic Sulfur Chemistry
Organosulfur compounds constitute a fundamental class of organic molecules that contain at least one carbon-sulfur bond in their structure, playing crucial roles in medicinal chemistry, agricultural applications, and materials science. Among these compounds, thioethers represent a particularly important subfamily characterized by the presence of a sulfur atom bonded to two carbon atoms, distinguishing them from their oxygen-containing ether analogs through enhanced polarizability and unique electronic properties. The significance of thioether functionality extends beyond simple structural considerations, as these compounds exhibit distinct chemical behaviors that stem from sulfur's position in the third period of the periodic table and its ability to accommodate multiple oxidation states.
The chemical properties of thioethers differ markedly from those of conventional ethers due to sulfur's larger atomic radius and greater polarizability compared to oxygen. This fundamental difference manifests in several key areas: thioethers typically exhibit lower volatility, higher melting points, and reduced hydrophilicity relative to their oxygen analogs. Additionally, the carbon-sulfur-carbon angle in thioethers approaches approximately 99 degrees, significantly smaller than the carbon-oxygen-carbon angle of approximately 110 degrees found in ethers. These structural characteristics contribute to the unique reactivity profiles that make thioethers valuable in synthetic organic chemistry.
Contemporary research in organosulfur chemistry has demonstrated that thioethers possess broad spectrum biological activities, including anticancer, antibacterial, antiretroviral, and anti-inflammatory properties. More than thirty currently marketed pharmaceuticals contain at least one thioether motif, highlighting the clinical relevance of this functional group. The versatility of thioethers as synthetic intermediates further enhances their importance, as they can undergo various transformations including oxidation to sulfoxides and sulfones, and serve as directing groups in carbon-hydrogen functionalization reactions.
| Property | Thioethers | Ethers | Reference |
|---|---|---|---|
| Carbon-Heteroatom-Carbon Angle | ~99° | ~110° | |
| Relative Volatility | Lower | Higher | |
| Polarizability | Higher | Lower | |
| Hydrophilicity | Lower | Higher |
Historical Context of Thioether-Functionalized Benzonitriles
The historical development of benzonitrile chemistry traces back to 1844 when Hermann Fehling first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling's pioneering work established the foundation for understanding nitrile chemistry and provided the nomenclature framework that continues to define this important class of compounds. His recognition that benzonitrile represented an aromatic analog of hydrogen cyanide (formonitrile) demonstrated early insights into the relationship between aliphatic and aromatic nitrile systems.
The evolution of thioether-functionalized benzonitriles emerged from parallel developments in both benzonitrile synthesis and sulfur chemistry throughout the twentieth century. Industrial production methods for benzonitriles were established through ammoxidation processes, involving the reaction of aromatic hydrocarbons with ammonia and oxygen at elevated temperatures ranging from 400 to 450 degrees Celsius. These developments provided accessible starting materials for subsequent functionalization reactions, including the introduction of thioether substituents.
Synthetic methodologies for thioether formation have undergone significant advancement in recent decades, with particular emphasis on transition-metal-catalyzed carbon-sulfur cross-coupling reactions. However, traditional approaches often relied on volatile and malodorous thiols as sulfur sources, leading to practical challenges in laboratory and industrial settings. The development of alternative sulfur transfer reagents, including thiourea-based systems, has addressed many of these limitations while maintaining high selectivity and broad substrate scope.
Recent advances in chiral thioether synthesis have further expanded the utility of these compounds, particularly in medicinal chemistry applications. The recognition that enantioenriched thioethers possess enhanced biological activities compared to their racemic counterparts has driven innovation in asymmetric synthesis methodologies. These developments include nucleophilic substitution reactions, cross-coupling processes, sulfur-Michael additions, and various rearrangement reactions that provide access to optically active thioether products.
Research Scope and Objectives
The research scope encompassing 4-[(2-hydroxyethyl)thio]Benzonitrile reflects the compound's multifaceted nature and its potential applications across diverse scientific disciplines. Primary research objectives focus on understanding the fundamental chemical properties that arise from the combination of nitrile and thioether functionalities within a single molecular framework. This includes investigation of synthetic pathways that enable efficient preparation of the compound from readily available starting materials, such as the nucleophilic substitution reaction between 4-chlorobenzonitrile and 2-mercaptoethanol under basic conditions.
Contemporary research efforts have expanded to include detailed mechanistic studies of the compound's reactivity patterns, particularly regarding oxidation reactions that can convert the thioether group to sulfoxide or sulfone derivatives. These transformations are significant because they provide access to related compounds with potentially different biological activities and physical properties. Additionally, reduction reactions targeting the nitrile group offer pathways to amine derivatives, further expanding the chemical space accessible from this starting material.
Biological activity evaluation represents another crucial research objective, with investigations focusing on the compound's potential therapeutic applications. Studies have explored various biological targets, including enzyme inhibition and antimicrobial activity, drawing parallels to other thioether-containing pharmaceuticals that have demonstrated clinical efficacy. The presence of both the hydroxyl group and the aromatic nitrile provides multiple sites for molecular recognition and binding interactions with biological targets.
Industrial applications constitute an additional research dimension, particularly in the context of specialty chemical production and materials science. The compound's bifunctional nature makes it valuable as an intermediate in the synthesis of more complex molecules, while its unique combination of polar and aromatic functionalities suggests potential applications in polymer science and surface modification chemistry.
| Research Area | Specific Objectives | Methodological Approaches | Reference |
|---|---|---|---|
| Synthetic Chemistry | Efficient preparation methods | Nucleophilic substitution, optimization | |
| Mechanistic Studies | Reactivity pattern elucidation | Oxidation/reduction reactions | |
| Biological Evaluation | Therapeutic potential assessment | Enzyme inhibition, antimicrobial testing | |
| Industrial Applications | Specialty chemical development | Intermediate synthesis, materials science |
Properties
IUPAC Name |
4-(2-hydroxyethylsulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPNFGSYJXHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxyethyl)thio]Benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-mercaptoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoethanol attacks the electrophilic carbon of the 4-chlorobenzonitrile, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxyethyl)thio]Benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(2-hydroxyethyl)thio]benzonitrile exhibit antimicrobial properties. For example, derivatives of benzonitrile have been studied for their efficacy against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .
Drug Formulation
this compound can be utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity makes it a candidate for drug formulation. Studies suggest that incorporating this compound into drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs .
Material Science Applications
Polymer Additives
The compound has been explored as an additive in polymer formulations. Its incorporation can improve the thermal and mechanical properties of polymers, making them suitable for applications in coatings and sealants. The use of this compound in waterproofing materials has shown promising results, enhancing the durability and resistance of construction materials .
Chemical Sensors
this compound has potential applications in the development of chemical sensors. Its unique chemical structure allows it to interact selectively with various analytes, making it useful for detecting environmental pollutants or toxins in water sources .
Analytical Chemistry Applications
Chromatographic Techniques
This compound is also utilized in analytical chemistry, particularly in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). It serves as a standard for calibrating instruments and validating methods due to its well-defined chemical properties .
Spectroscopic Studies
In spectroscopic analyses, this compound can be used as a reference compound to study reaction kinetics and mechanisms involving thiol groups. Its spectral characteristics provide insights into the behavior of similar compounds under various conditions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of benzonitrile derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted how modifications at the para position, such as the introduction of a hydroxyethylthio group, enhanced antimicrobial potency.
Case Study 2: Polymer Modification
In a research project focusing on construction materials, this compound was added to a polymer matrix used for waterproofing applications. Results indicated improved adhesion properties and resistance to water permeation compared to control samples without the additive.
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Enhanced activity against bacterial strains |
| Material Science | Polymer additives | Improved mechanical properties |
| Analytical Chemistry | HPLC standard | Validated method for detecting environmental pollutants |
Mechanism of Action
The mechanism of action of 4-[(2-hydroxyethyl)thio]Benzonitrile depends on its specific application. For instance, in biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 4-[(2-hydroxyethyl)thio]benzonitrile with analogous thio-substituted benzonitriles and related derivatives:
Key Observations :
- Polarity : The hydroxyethyl group in this compound increases water solubility compared to arylthio analogs (e.g., 4-[(4-Chlorophenyl)thio]benzonitrile), which are more lipophilic .
- Hydrogen Bonding : The -OH group enables intramolecular hydrogen bonds (as seen in ), enhancing thermal stability.
- Synthetic Utility : Thioether-linked compounds are synthesized via catalytic coupling (e.g., Cu–OMS-2 in Yu et al. ), whereas hydroxyethyl derivatives may require protection/deprotection strategies for the -OH group.
Biological Activity
4-[(2-hydroxyethyl)thio]Benzonitrile (CAS No. 30609-80-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzonitrile core with a hydroxyethylthio substituent, which is believed to influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong activity compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Further investigations into the anticancer potential of this compound revealed its efficacy against various cancer cell lines. In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
The proposed mechanism of action for this compound involves the modulation of cellular signaling pathways. Preliminary studies suggest that the compound may interact with specific enzymes and receptors involved in cell proliferation and apoptosis.
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation.
- Induction of Apoptosis : Evidence indicates that it activates caspase pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A comparative study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzonitrile derivatives, including this compound. The study concluded that this compound exhibited superior activity against resistant strains compared to traditional antibiotics, highlighting its potential as a lead compound for drug development.
Study 2: Cancer Cell Line Testing
In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 cells were assessed. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(2-hydroxyethyl)thio]benzonitrile, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize nucleophilic substitution reactions, where a thiol group (e.g., 2-mercaptoethanol) reacts with a halogenated benzonitrile precursor (e.g., 4-chlorobenzonitrile). Optimize reaction conditions (e.g., solvent polarity, base catalyst, temperature) to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.
- Characterization : Confirm structure via H/C NMR (peaks at δ ~3.7 ppm for -CHOH and δ ~4.2 ppm for -S-CH-) and FTIR (stretching bands for -CN at ~2220 cm and -OH at ~3400 cm). Validate purity using HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers mitigate hazards during the handling of this compound?
- Safety Protocols :
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Monitor airborne concentrations via OSHA-recommended methods.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Refer to SDS guidelines for similar benzonitrile derivatives (e.g., acute toxicity and irritant classifications) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound?
- Analytical Cross-Validation :
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, stereochemistry) by growing single crystals in DMSO/ether mixtures and analyzing diffraction patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNOS) with <2 ppm mass accuracy.
- Variable Temperature NMR : Investigate dynamic processes (e.g., rotational barriers of the thioether moiety) by analyzing H NMR spectra at −20°C to 80°C .
Q. How can the reaction mechanism for thioether formation in this compound be elucidated?
- Mechanistic Studies :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for nucleophilic attack and transition states. Validate with experimental activation parameters .
Q. What methodologies optimize the stability of this compound under varying pH and temperature conditions?
- Stability Testing :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–10) at 40°C–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) under nitrogen atmosphere .
Methodological Notes
- Data Interpretation : Cross-reference NMR assignments with databases (e.g., NIST Chemistry WebBook) for benzonitrile derivatives .
- Contradiction Management : If synthetic yields vary, systematically test solvent/base combinations (e.g., DMF/KCO vs. THF/NaH) to identify optimal conditions .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for cyanide-containing byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
